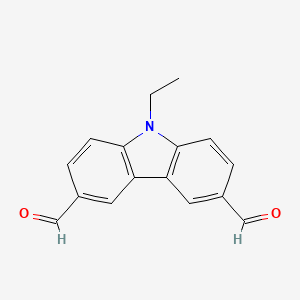

9-ethyl-9H-carbazole-3,6-dicarbaldehyde

Descripción general

Descripción

9-ethyl-9H-carbazole-3,6-dicarbaldehyde is a useful research compound. Its molecular formula is C16H13NO2 and its molecular weight is 251.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 9-ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) are Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) enzymes . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system. Inhibition of these enzymes can lead to an increase in the concentration of acetylcholine, affecting nerve signal transmission .

Mode of Action

ECCA interacts with its targets (Ach and BCh enzymes) by inhibiting their activity . The presence of an ethyl substituent in ECCA contributes to this inhibitory effect . This interaction results in changes in the concentration of acetylcholine, thereby affecting nerve signal transmission .

Biochemical Pathways

ECCA affects the cholinergic pathway, which involves the transmission of nerve signals using acetylcholine as a neurotransmitter . By inhibiting Ach and BCh enzymes, ECCA increases the concentration of acetylcholine, leading to enhanced nerve signal transmission .

Result of Action

The inhibition of Ach and BCh enzymes by ECCA leads to an increase in acetylcholine concentration, which enhances nerve signal transmission . This can have various effects depending on the specific context within the body. For example, in the context of melanoma cells, ECCA has been found to induce apoptosis and senescence through the activation of the p53 pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ECCA. For instance, temperature can affect the stability of ECCA, as it can decompose under heat . Moreover, the compound’s efficacy can be influenced by the concentration of the compound, with higher concentrations leading to increased enzyme inhibition .

Análisis Bioquímico

Biochemical Properties

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde has been found to interact with enzymes such as Acetylcholinesterase (Ach) and Butyrylcholinesterase (BCh) in anti-cholinesterase activity assays . The presence of the ethyl substituent has been observed to cause the lowest inhibition, while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration .

Cellular Effects

This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells . It inhibits melanoma cell growth by increasing cell apoptosis, which is associated with the upregulation of caspase activities .

Molecular Mechanism

The molecular mechanism of action of this compound involves the reactivation of the p53 pathway in human melanoma cells . It enhances the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on melanoma cells were observed over time . The compound suppressed melanoma growth by enhancing cell apoptosis and reducing cell proliferation .

Actividad Biológica

9-Ethyl-9H-carbazole-3,6-dicarbaldehyde (ECCA) is a derivative of carbazole, a nitrogen-containing heterocyclic compound recognized for its diverse biological activities. This article explores the biological activity of ECCA, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

ECCA is characterized by its unique structural properties, which enhance its biological activity. The compound can be represented by the molecular formula with two aldehyde groups at the 3 and 6 positions of the carbazole ring. This configuration contributes to its reactivity and interaction with biological targets.

Antimicrobial Properties

ECCA has been investigated for its antimicrobial effects against various pathogens. Studies indicate that carbazole derivatives exhibit significant antibacterial and antifungal activities. For instance:

Anticancer Activity

The anticancer potential of ECCA has been a focal point in recent studies, particularly regarding melanoma treatment:

- In Vitro Studies : ECCA exhibited strong inhibitory activity against BRAF-mutated and BRAF-wild-type melanoma cells. It induced apoptosis in these cells by upregulating caspase activities, with effects significantly reduced when a caspase inhibitor was applied .

- In Vivo Studies : Animal models confirmed that ECCA suppressed melanoma growth by enhancing apoptosis and reducing cell proliferation without evident toxicity to normal tissues .

The mechanisms underlying the biological activities of ECCA are multifaceted:

-

Antimicrobial Mechanism :

- Disruption of microbial cell membranes.

- Interference with metabolic pathways leading to cell death.

-

Anticancer Mechanism :

- Induction of apoptosis through caspase activation.

- Selective targeting of cancer cells while sparing normal cells.

Case Studies

Several studies have highlighted the efficacy of ECCA:

- A study published in Nature reported that ECCA could inhibit melanoma cell growth effectively while showing minimal toxicity to normal human primary melanocytes .

- Another investigation found that ECCA's binding affinity to various biological targets was significant, suggesting potential for drug development in cancer therapy .

Data Summary

| Biological Activity | Target Organism/Cell Type | Effect Observed | Mechanism |

|---|---|---|---|

| Antibacterial | Bacillus subtilis | Growth inhibition | Membrane disruption |

| Antibacterial | Escherichia coli | Growth inhibition | Metabolic interference |

| Anticancer | Melanoma cells | Apoptosis induction | Caspase activation |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C15H12N2O2

- Molecular Weight : 252.26 g/mol

- IUPAC Name : 9-ethyl-9H-carbazole-3,6-dicarbaldehyde

The compound features a carbazole core with two aldehyde functional groups at the 3 and 6 positions, enhancing its reactivity and potential applications.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. It can be used to create more complex organic molecules through various reactions:

- Reactions :

- Oxidation : Converts aldehydes to carboxylic acids.

- Reduction : Reduces aldehydes to primary alcohols.

- Substitution Reactions : Electrophilic substitution can occur at the carbazole ring.

This compound has been utilized in the synthesis of fluorescent materials for organic light-emitting diodes (OLEDs) and other electronic applications .

Biological Activities

Research has indicated potential biological activities of this compound, particularly in cancer treatment:

- Anticancer Properties : Studies have shown that this compound can activate the p53 signaling pathway, which is crucial for regulating cell cycle and apoptosis in cancer cells, especially melanoma .

Case Study: In Vitro Studies

In vitro studies demonstrated that treatment with this compound significantly increased apoptosis rates in melanoma cells while sparing normal cells. This selective action highlights its potential as a therapeutic agent .

Case Study: In Vivo Assays

Animal model studies indicated that administration of this compound resulted in reduced tumor growth and improved survival rates, further supporting its therapeutic potential against melanoma .

Industrial Applications

The compound is also gaining traction in industrial applications:

- Organic Electronics : It is utilized in the production of OLEDs due to its ability to transport charge efficiently. Its structural features allow it to function effectively as an emissive layer ligand .

- Dye-Sensitized Solar Cells (DSSCs) : The compound's properties make it suitable for use in DSSCs, enhancing energy conversion efficiencies .

Propiedades

IUPAC Name |

9-ethylcarbazole-3,6-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-17-15-5-3-11(9-18)7-13(15)14-8-12(10-19)4-6-16(14)17/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUYGLHDPWGWFQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395432 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70207-46-4 | |

| Record name | 9-ethyl-9H-carbazole-3,6-dicarbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.